7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-8-10(9-4-2-1-3-5-9)15-12-6-7-14-16(11)12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQMTCYMAVNCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443773 | |
| Record name | 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33149-25-6 | |
| Record name | 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Pyrazolo 1,5 a Pyrimidine Scaffolds and 7 Chloro 5 Phenylpyrazolo 1,5 a Pyrimidine Analogs
Fundamental Synthetic Approaches to the Pyrazolo[1,5-a]pyrimidine (B1248293) Core
The construction of the fused pyrazolo[1,5-a]pyrimidine ring system is predominantly achieved through methods that build the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) precursor.
Condensation Reactions Involving Aminopyrazoles and Carbonyl Compounds
The most frequently employed strategy for assembling the pyrazolo[1,5-a]pyrimidine scaffold is the condensation reaction between 5-aminopyrazoles and 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govnih.gov This approach is highly versatile, allowing for structural modifications across the molecule's periphery. mdpi.comresearchgate.net In this reaction, the 5-aminopyrazole serves as a 1,3-bisnucleophile, attacking the electrophilic centers of a 1,3-biselectrophilic partner, such as β-diketones, β-ketoesters, enamines, or α,β-unsaturated ketones. nih.govresearchgate.net
The reaction mechanism typically involves an initial nucleophilic attack by the exocyclic amino group of the aminopyrazole on one of the carbonyl carbons, followed by a cyclization and dehydration step to form the fused pyrimidine ring. nih.gov These reactions are often conducted under acidic or basic conditions to facilitate the process. nih.gov For instance, a straightforward and efficient synthesis involves the condensation of substituted 5-aminopyrazoles with 1,3-diketones or β-ketoesters in the presence of sulfuric acid (H₂SO₄) using acetic acid (AcOH) as the solvent, producing a range of pyrazolo[1,5-a]pyrimidine derivatives in high yields. nih.govresearchgate.net
| 5-Aminopyrazole Reactant | β-Dicarbonyl Reactant | Reaction Time (h) | Yield (%) | Product |
|---|---|---|---|---|
| 5-amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile | Ethyl 3-oxohexanoate | 5 | 92 | 7-oxo-2-phenylamino-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile |
| Ethyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate | Acetylacetone | 4 | 92 | Ethyl 5,7-dimethyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
| Ethyl 5-amino-3-(4-methylphenylamino)-1H-pyrazole-4-carboxylate | Benzoylacetone | 4.5 | 91 | Ethyl 5-methyl-7-phenyl-2-(p-tolylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
| Ethyl 5-amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carboxylate | Dibenzoylmethane | 4 | 94 | Ethyl 2-((4-chlorophenyl)amino)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
A more recent and highly regioselective method utilizes the reaction of 1,2-allenic ketones with aminopyrazoles, which proceeds efficiently under extremely mild conditions without the need for a catalyst or promoter. rsc.org
Cyclization Strategies for Pyrimidine Ring Formation
Cyclization strategies are central to the formation of the bicyclic pyrazolo[1,5-a]pyrimidine system. nih.gov The process typically involves the cyclocondensation of an aminopyrazole with a suitable three-carbon electrophilic synthon. nih.gov The choice of reactants and conditions can be tuned to control the regioselectivity of the final product. nih.gov
One advanced strategy involves a one-pot, microwave-assisted oxidative cyclization. For example, the reaction of 5-amino-1H-pyrazoles with enaminones in the presence of potassium persulfate (K₂S₂O₈) and sodium chloride (NaCl) can directly yield 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine in high yield within minutes. This method is advantageous as it eliminates the need to isolate intermediates, thereby reducing synthesis time.
Beyond standard condensations, other cyclization approaches have been developed. These include the reaction of aminopyrazole derivatives with various partners such as α,β-unsaturated aldehydes (e.g., phenyl acrylaldehyde) or β-ketonitriles (e.g., 3-oxo-2-phenyl propanenitrile) under acidic conditions. mdpi.com In some cases, the pyrimidine ring can be formed without starting from an aminopyrazole, for instance, through pericyclic reactions like a [4+2] cycloaddition of acyclic precursors. nih.gov
The classic synthesis of 7-chloro-substituted analogs, including this compound, often involves the chlorination of the corresponding 7-hydroxy precursor. This is typically achieved by refluxing the 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a base such as triethylamine (B128534) in a solvent like 1,4-dioxane. researchgate.netnih.gov
Derivatization via Oxidation Reactions
Oxidation reactions play a crucial role in the synthesis and derivatization of pyrazolo[1,5-a]pyrimidines, particularly in aromatization steps. Often, cyclocondensation reactions yield partially saturated intermediates, such as 4,7-dihydropyrazolo[1,5-a]pyrimidines. nih.govmdpi.com These intermediates can be converted to the fully aromatic pyrazolo[1,5-a]pyrimidine system through an oxidation reaction. nih.gov
A common method for this oxidative aromatization is the use of (diacetoxyiodo)benzene, PhI(OAc)₂. This reagent effectively oxidizes 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines to their corresponding aromatic counterparts. mdpi.com The efficiency of this oxidation can be influenced by the electronic properties of the heterocyclic core, with pyrazolo-derivatives undergoing oxidation under milder conditions than more π-deficient triazolo- or tetrazolopyrimidine systems. mdpi.com
| Starting Dihydro-Compound | Product | Yield (%) |
|---|---|---|
| 5-Methyl-6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine | 5-Methyl-6-nitro-7-phenylpyrazolo[1,5-a]pyrimidine | 65 |
| 2,5-Dimethyl-6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine | 2,5-Dimethyl-6-nitro-7-phenylpyrazolo[1,5-a]pyrimidine | 55 |
| 3-Etoxycarbonyl-5-methyl-6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine | 3-Etoxycarbonyl-5-methyl-6-nitro-7-phenylpyrazolo[1,5-a]pyrimidine | 65 |
Furthermore, oxidative conditions can be integrated directly into the cyclization process. As mentioned previously, the use of potassium persulfate (K₂S₂O₈) not only facilitates the cyclization but also introduces a halogen atom, demonstrating a synthetic route where oxidation and functionalization occur concurrently. nih.gov
Advanced Synthetic Transformations for Functionalization
Post-synthesis modification of the pyrazolo[1,5-a]pyrimidine core is essential for creating diverse chemical libraries for drug discovery and materials science. Advanced methodologies, including transition metal catalysis and C-H activation, provide powerful tools for this purpose.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions have become indispensable for the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov Palladium-catalyzed cross-coupling reactions, in particular, are widely used to form new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents. nih.govrsc.org
The Suzuki-Miyaura cross-coupling reaction is one of the most effective methods for introducing aryl and heteroaryl groups. nih.govrsc.org This reaction typically couples a halogenated pyrazolo[1,5-a]pyrimidine with an organoboron reagent. For example, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one can be coupled with various aryl and heteroaryl boronic acids using a palladium catalyst system like XPhosPdG2/XPhos to generate a library of C3-arylated derivatives. nih.gov This methodology has also been extended to achieve a second arylation at the C5-position, providing access to 3,5-diarylated pyrazolo[1,5-a]pyrimidines. nih.gov Other significant cross-coupling reactions include the Sonogashira coupling for installing alkynyl groups and the Buchwald-Hartwig amination for forming C-N bonds. nih.govmdpi.com
| Boronic Acid | Catalyst System | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | XPhosPdG2/XPhos | Dioxane/H₂O | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 94 |
| 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | Dioxane/H₂O | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 88 |
| Thiophen-2-ylboronic acid | XPhosPdG2/XPhos | Dioxane/H₂O | 3-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 89 |
| Pyridin-3-ylboronic acid | XPhosPdG2/XPhos | Dioxane/H₂O | 3-(Pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 82 |
C-H Activation Methodologies for Regioselective Functionalization
Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. bohrium.com This approach allows for the regioselective introduction of functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine ring. bohrium.com
A variety of C-H functionalization reactions have been developed for this system, including halogenation, nitration, formylation, and acylation. bohrium.com A notable metal-free example is the highly efficient and regioselective C-H thio- and selenocyanation at the C3 position. d-nb.info This transformation uses N-chlorosuccinimide (NCS) as a mediator with KSCN or KSeCN at ambient temperature, providing access to novel 3-thiocyanato- and 3-selenocyanato-pyrazolo[1,5-a]pyrimidines in excellent yields. d-nb.info
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| 7-Phenylpyrazolo[1,5-a]pyrimidine | KSCN/NCS | 3-Thiocyanato-7-phenylpyrazolo[1,5-a]pyrimidine | 90 |
| Unsubstituted Pyrazolo[1,5-a]pyrimidine | KSCN/NCS | 3-Thiocyanatopyrazolo[1,5-a]pyrimidine | 97 |
| 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine | KSeCN/NCS | 7-(4-Fluorophenyl)-3-selenocyanatopyrazolo[1,5-a]pyrimidine | 87 |
| 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine | KSeCN/NCS | 7-Methyl-5-phenyl-3-selenocyanatopyrazolo[1,5-a]pyrimidine | 85 |
Palladium catalysis has also been employed for C-H activation strategies. For example, Pd-catalyzed intramolecular cross-dehydrogenative coupling (CDC) provides a practical route to construct the fused pyrazolo[1,5-a]pyrimidine ring system from easily available substrates. acs.org Other methods include Pd-catalyzed C-H activation directed by a nitrogen atom in the pyrazole ring to achieve functionalization of adjacent aryl groups. nih.gov
Nucleophilic Aromatic Substitution (NAS) at Electrophilic Positions
Nucleophilic aromatic substitution (NAS) is a fundamental reaction for the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, particularly at the electrophilic 5 and 7 positions of the pyrimidine ring. nih.gov This method is widely employed in medicinal chemistry to introduce a variety of structural motifs, thereby modifying the compound's biological properties. nih.gov
The chlorine atom at the 7-position of this compound is a good leaving group, making this position susceptible to nucleophilic attack. A range of nucleophiles, including aromatic amines, alkylamines, cycloalkylamines, and substituted alkoxides, have been successfully utilized in NAS reactions to create diverse libraries of pyrazolo[1,5-a]pyrimidine analogs. nih.gov For instance, the reaction of 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (B148156) with various nucleophiles has been reported. ias.ac.in
The reaction conditions for NAS can be tailored based on the nucleophilicity of the attacking species and the electronic properties of the pyrazolo[1,5-a]pyrimidine substrate. For example, reactions with amines bearing electron-donating groups can often proceed under milder conditions, such as in the presence of a weak base like triethylamine. In contrast, amines with electron-withdrawing groups may require stronger basic conditions to facilitate the substitution. nih.gov
Table 1: Examples of Nucleophilic Aromatic Substitution on Pyrazolo[1,5-a]pyrimidines
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Hydrazine | 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | ias.ac.in |
| 7-chloro-pyrazolo[1,5-a]pyrimidine derivatives | Aromatic amines | 7-(N-arylamino)pyrazolo[1,5-a]pyrimidines | nih.gov |
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like pyrazolo[1,5-a]pyrimidines in a single step from three or more starting materials. researchgate.netdistantreader.org This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate structural diversity. distantreader.org
A common MCR strategy for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the condensation of a 3-amino-1H-pyrazole derivative, an aldehyde, and an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate. nih.gov The reaction proceeds through the formation of an imine intermediate, followed by a nucleophilic attack and subsequent cyclization to yield the desired fused heterocyclic system. nih.gov
Various catalysts, including rhodium complexes and magnetic nanoparticles, have been employed to facilitate these reactions and improve yields. nih.govmdpi.com The choice of reactants allows for the introduction of different substituents at various positions of the pyrazolo[1,5-a]pyrimidine ring, making MCRs a versatile method for creating libraries of analogs for biological screening. nih.gov
Table 2: Examples of Multicomponent Reactions for Pyrazolo[1,5-a]pyrimidine Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 3-Amino-1H-pyrazoles | Aldehydes | Active methylene compounds | One-pot | Substituted pyrazolo[1,5-a]pyrimidines | nih.gov |
| Aldehydes | Aminopyrazoles | Sulfoxonium ylides | Rh complexes | Substituted pyrazolo[1,5-a]pyrimidines | nih.gov |
Cascade Cyclization and Intramolecular Rearrangements
Cascade cyclization reactions provide an elegant and efficient pathway to construct the pyrazolo[1,5-a]pyrimidine scaffold. These reactions involve a series of intramolecular transformations that proceed sequentially in a single operation, often leading to complex molecular architectures from simple starting materials.
One notable example is the synthesis of pyrazino[1,2-b]indazoles through an intermolecular annulation of indazole aldehydes with propargylic amines. rsc.org While not directly forming a pyrazolo[1,5-a]pyrimidine, this demonstrates the power of cascade reactions in building fused heterocyclic systems.
Another relevant transformation is an unprecedented isomerization of 7-aryl-3-formylpyrazolo[1,5-a]pyrimidines to 5-aroyl-NH-pyrazolo[3,4-b]pyridines. researchgate.net This rearrangement occurs via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism, highlighting the potential for intramolecular rearrangements to access different heterocyclic cores from a pyrazolo[1,5-a]pyrimidine precursor. researchgate.net
Olefin Metathesis for Ring Closure
Olefin metathesis has become a valuable tool in organic synthesis for the formation of carbon-carbon double bonds. Ring-closing metathesis (RCM) is a specific application of this reaction that is used to form cyclic compounds from acyclic dienes. While not a commonly cited method for the primary construction of the pyrazolo[1,5-a]pyrimidine core itself, RCM can be envisioned as a potential strategy for the synthesis of analogs bearing cyclic substituents or for the construction of larger ring systems fused to the pyrazolo[1,5-a]pyrimidine scaffold.
The success of an RCM reaction depends on several factors, including the choice of catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts), the nature of the diene substrate, and the reaction conditions. The efficient removal of gaseous byproducts, such as ethene, can drive the reaction equilibrium towards the desired cyclic product.
Green Chemistry Principles in Pyrazolo[1,5-a]pyrimidine Synthesis
In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methodologies. The principles of green chemistry are being increasingly applied to the synthesis of pyrazolo[1,5-a]pyrimidines to minimize waste, reduce energy consumption, and use less hazardous substances. researchgate.net
Solvent-Free Reaction Conditions
Performing reactions under solvent-free conditions is a key principle of green chemistry. This approach eliminates the need for potentially toxic and volatile organic solvents, simplifies product purification, and can sometimes lead to improved reaction rates and yields.
Solvent-free methods have been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. For example, the condensation of β-enaminones with 3-methyl-1H-pyrazol-5-amine has been carried out under solvent-free conditions using microwave irradiation to afford 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines in high yields. rsc.org Mechanochemical methods, such as grinding reactants together in a mortar and pestle, also represent a solvent-free approach that has been explored for the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net
Microwave Irradiation (MWI) Techniques
Microwave irradiation (MWI) has emerged as a powerful technology in organic synthesis, offering significant advantages over conventional heating methods. researchgate.net These advantages include dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. researchgate.netmdpi.com
MWI has been extensively used in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govnih.gov It has been successfully employed in various reaction types, including cyclization, condensation, and multicomponent reactions. nih.govnih.gov For example, the microwave-assisted synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines was achieved through the cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions. nih.gov
The combination of MWI with solvent-free conditions represents a particularly green and efficient approach to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. rsc.org This combined strategy has been used to prepare 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines from β-enaminones and 3-methyl-1H-pyrazol-5-amine. rsc.org
Table 3: Green Chemistry Approaches in Pyrazolo[1,5-a]pyrimidine Synthesis
| Synthetic Method | Green Principle | Example Reaction | Reference |
|---|---|---|---|
| Solvent-free condensation | Avoidance of solvents | β-enaminones with 3-methyl-1H-pyrazol-5-amine | rsc.org |
| Microwave-assisted cyclization | Energy efficiency, reduced reaction time | 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles | nih.gov |
Application of Deep Eutectic Solvents (DES)
Deep Eutectic Solvents (DES) have emerged as environmentally benign and effective media for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. ias.ac.in These solvents, typically combinations of compounds like choline (B1196258) chloride with urea (B33335) or glycerol, can function as both the solvent and catalyst in chemical reactions. researchgate.net The use of DES in the synthesis of pyrazolo[1,5-a]pyrimidines offers several advantages, including high yields, simplified work-up procedures, and scalability. ias.ac.in For instance, the synthesis of certain dioxoisoindolin-pyrazolo-pyrimidines has been successfully achieved in DES. ias.ac.in The properties of DES, such as their low toxicity, low cost, and recyclability, make them a highly attractive alternative to conventional organic solvents in green chemistry approaches to heterocyclic synthesis. researchgate.net
Specific Synthetic Routes Relevant to this compound and Substituted Analogs
The construction of the this compound core and its substituted variants relies on precise and often versatile synthetic pathways that allow for the controlled introduction of halogen and phenyl groups, as well as further molecular diversification.
Preparation of Halogenated Pyrazolo[1,5-a]pyrimidines
Halogenated pyrazolo[1,5-a]pyrimidines are crucial intermediates and target molecules, with several methods available for their synthesis. A primary route to 7-chloro derivatives involves the chlorination of a corresponding 7-hydroxy precursor. For example, this compound is conventionally synthesized by refluxing 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as triethylamine. iucr.orgnih.gov Similarly, 5,7-dichloro-pyrazolo[1,5-a]pyrimidine scaffolds can be prepared by treating the corresponding 5,7-diol precursor with POCl₃. mdpi.comsemanticscholar.org
Direct halogenation of the pre-formed pyrazolo[1,5-a]pyrimidine ring system is another common strategy. Reagents such as N-halosuccinimides (NXS), including N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are employed for electrophilic halogenation. tandfonline.comresearchgate.net The reaction conditions and the ratio of substrate to the halogenating agent can be varied to achieve selective mono- or di-halogenation at specific positions, such as C3. tandfonline.comresearchgate.net
More advanced, one-pot methodologies have also been developed. A notable example is the K₂S₂O₈-promoted tandem cyclization and oxidative halogenation. This method involves a three-component reaction between an aminopyrazole, an enaminone, and a sodium halide (NaCl, NaBr, or NaI) in an aqueous medium to directly yield 3-halo-pyrazolo[1,5-a]pyrimidines. nih.gov This approach is valued for its efficiency, use of readily available reagents, and environmentally friendly conditions. nih.gov
| Method | Reagents | Position of Halogenation | Target Compound Example |
| Chlorination of Hydroxy Precursor | Phosphorus oxychloride (POCl₃), Triethylamine | C7 | This compound iucr.org |
| Electrophilic Halogenation | N-Halosuccinimides (NCS, NBS, NIS) | C3, C5 | 3-Halo-pyrazolo[1,5-a]pyrimidines tandfonline.comresearchgate.net |
| Oxidative Halogenation | Sodium Halide (NaX), K₂S₂O₈ | C3 | 3-Iodo-pyrazolo[1,5-a]pyrimidines nih.gov |
| Dichlorination of Diol Precursor | Phosphorus oxychloride (POCl₃) | C5, C7 | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine mdpi.com |
Introduction of Phenyl Substituents at Specific Positions
The position of phenyl substituents on the pyrazolo[1,5-a]pyrimidine scaffold is largely determined by the structure of the precursors used in the core cyclocondensation reaction. nih.govencyclopedia.pub The most prevalent synthesis involves the reaction of a 3-aminopyrazole (B16455) with a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound, enaminone, or chalcone. nih.govencyclopedia.pubnih.gov
To synthesize 7-Chloro-5-phenyl pyrazolo[1,5-a]pyrimidine, the phenyl group is introduced at the C5 position. This is typically achieved by using a phenyl-substituted 1,3-bielectrophile in the cyclocondensation step. For instance, reacting a 3-aminopyrazole with a compound like 1-phenyl-1,3-butanedione or a related phenyl-containing enaminone will place the phenyl group at the C5 position of the resulting pyrimidine ring.
Conversely, to place a phenyl group at other positions, such as C2 or C3, the substituent must be present on the 3-aminopyrazole starting material. nih.gov For example, the synthesis of 3-phenylpyrazolo[1,5-a]pyrimidine (B1311722) derivatives begins with the preparation of 4-phenyl-1H-pyrazol-5-amine. nih.gov This precursor, when reacted with a suitable 1,3-dicarbonyl equivalent, leads to a final product with the phenyl group at the C3 position. nih.gov Similarly, a 3-amino-5-phenylpyrazole would be used to install a phenyl group at the C2 position. The versatility of this approach allows for the regioselective placement of phenyl groups across the heterocyclic core by selecting the appropriately substituted precursors. nih.govencyclopedia.pubrsc.org
| Phenyl Position | Required Precursor | Example Reaction |
| C5 | Phenyl-substituted 1,3-bielectrophile (e.g., phenyl enaminone) | 3-Aminopyrazole + Phenyl enaminone → 5-Phenylpyrazolo[1,5-a]pyrimidine |
| C3 | Phenyl-substituted 3-aminopyrazole (e.g., 4-phenyl-1H-pyrazol-5-amine) | 4-Phenyl-1H-pyrazol-5-amine + 1,3-Dicarbonyl → 3-Phenylpyrazolo[1,5-a]pyrimidine nih.gov |
| C2 | Phenyl-substituted 3-aminopyrazole (e.g., 5-phenyl-1H-pyrazol-3-amine) | 5-Phenyl-1H-pyrazol-3-amine + 1,3-Dicarbonyl → 2-Phenylpyrazolo[1,5-a]pyrimidine researchgate.net |
Post-Synthetic Functionalization Strategies
Once the pyrazolo[1,5-a]pyrimidine core is assembled, its chemical diversity can be significantly expanded through post-synthetic functionalization. nih.govresearchgate.net Halogenated derivatives, such as this compound, are particularly valuable substrates for these transformations due to the reactivity of the halogen as a leaving group.
A primary strategy is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C7 (or C5) position is displaced by various nucleophiles. mdpi.comsemanticscholar.org For instance, the C7-chloro group can be readily substituted by amines, such as morpholine (B109124), to generate 7-amino-substituted analogs. mdpi.com This method is fundamental for building libraries of compounds with diverse functionalities at this position. nih.gov
Palladium-catalyzed cross-coupling reactions are another powerful tool for functionalizing the scaffold. nih.govresearchgate.net Reactions like the Suzuki coupling, which pairs a halo-derivative with a boronic acid or ester, can be used to introduce new aryl or heteroaryl groups. nih.gov For example, a 5-chloro-pyrazolo[1,5-a]pyrimidine can be coupled with an indole-4-boronic acid pinacol (B44631) ester to form a C-C bond and attach the indole (B1671886) moiety at the C5 position. nih.gov Similarly, the Buchwald-Hartwig amination allows for the coupling of halogenated precursors with a wide range of amines. nih.gov The 3-iodo derivatives of pyrazolo[1,5-a]pyrimidines are also excellent substrates for transformation into other substituted analogs via cross-coupling reactions. nih.gov
Beyond these methods, the pyrazolo[1,5-a]pyrimidine core can undergo other modifications, including electrophilic substitution reactions like nitration and formylation, to further enhance its structural diversity. rsc.org
Convergent Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
Convergent synthesis strategies, particularly one-pot multicomponent reactions, offer an efficient and atom-economical alternative to traditional linear synthetic sequences. researchgate.net These methods involve the simultaneous combination of three or more starting materials to assemble the final product, bypassing the need to isolate intermediates. nih.gov
This approach has been successfully applied to the synthesis of substituted pyrazolo[1,5-a]pyrimidines. A notable convergent synthesis involves the one-pot, microwave-assisted reaction of 5-amino-1H-pyrazoles, enaminones, and sodium chloride in the presence of an oxidant like potassium persulfate. This process achieves both the cyclization to form the pyrazolo[1,5-a]pyrimidine core and the chlorination at the C7 position in a single step, directly yielding compounds like this compound with high efficiency.
Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidine Derivatives
Elucidation of Positional and Substituent Effects on Biological Activity
Systematic SAR studies have been crucial in understanding how structural changes to the pyrazolo[1,5-a]pyrimidine (B1248293) core impact its biological functions. nih.gov The 7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine molecule itself serves as a key intermediate, where the chlorine atom at position 7 and the phenyl group at position 5 are significant for its chemical reactivity and biological potential. Modifications at these and other positions have been explored to enhance potency and selectivity.
Key findings on substituent effects include:
Position 3: The introduction of small hydrophobic groups at this position can significantly boost binding to the ATP pockets of kinases. nih.gov For instance, a carboxamide moiety at the third position has been shown to greatly enhance inhibitory activity against TrkA kinase. nih.gov In studies targeting the BCL6 protein, a nitrile group at C-3 demonstrated the highest affinity, suggesting a stabilizing polar interaction within the enzyme. mdpi.com
Position 5: This position is critical for potency in certain therapeutic areas. For Pim-1 kinase inhibition, the substituent at the 5-position was found to be more influential than the one at the 3-position. nih.gov Specifically, installing a trans-4-aminocyclohexanol (B47343) group at this position increased potency by a factor of 100. nih.gov In the context of antimicrobial activity, electron-withdrawing substituents at position 5 generally lead to improved antibacterial potency. nih.gov
Position 7: The chlorine atom at the 7-position, as seen in the title compound, is a common feature and often serves as a reactive site for introducing further chemical diversity.
The relative importance of substituents at the 3- and 5-positions for Pim-1 kinase inhibition is illustrated in the table below.
| Compound | 3-Position Substituent | 5-Position Substituent | Pim-1 IC50 |
| 17 | 3-bromo | 5-chloro | Inactive |
| 18 | 3-aryl | 5-chloro | 5 µM |
| 19 | 3-bromo | trans-4-aminocyclohexanol | 294 nM |
| 9 | 3-aryl | trans-4-aminocyclohexanol | 27 nM |
Data sourced from a study on Pim-1 inhibitors, demonstrating that substitution at the 5-position provides a more significant increase in potency than at the 3-position. nih.gov
Pharmacophore Identification and Optimization for Targeted Biological Responses
Pharmacophore modeling is a key strategy for identifying and optimizing new pyrazolo[1,5-a]pyrimidine derivatives. nih.gov This approach involves identifying the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target.
For the development of novel inhibitors against Mycobacterium tuberculosis, researchers have utilized ligand-based pharmacophore modeling. tandfonline.com Starting with a set of known active molecules, such as pyrrolidine (B122466) carboxamides that inhibit the enoyl-ACP reductase (InhA), a crucial enzyme in mycolic acid synthesis, a pharmacophore model is generated. nih.govtandfonline.comresearchgate.net This model defines the critical features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. nih.gov The generated model is then used as a 3D query to perform virtual screening of large chemical databases to identify novel compounds, including pyrazolo[1,5-a]pyrimidine analogues, that fit the pharmacophore and are likely to be active inhibitors. nih.govtandfonline.com
Impact of Tautomeric Configurations on Biological Activity
The biological activity of certain pyrazolo[1,5-a]pyrimidine derivatives can be critically dependent on their tautomeric form. nih.gov Small molecules can exist in different tautomeric states, which can interact uniquely with biological targets. nih.gov
For the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, three plausible tautomeric structures can exist. nih.govacs.org In a study exploring antitubercular agents, the crystalline form of a key compound was confirmed to exist predominantly as one specific tautomer (4a). nih.gov To investigate the importance of this configuration, researchers synthesized analogues where the structure was "locked" into other tautomeric forms via methylation. nih.gov An O-methylated derivative was constrained to the tautomer (4b) form, while an N-methylated derivative was confined to the tautomer (4a) but lost its hydrogen bond donor capability. nih.gov Both of these modifications resulted in a complete loss of antimicrobial activity, demonstrating that a specific tautomeric form capable of particular hydrogen bonding is essential for the compound's biological function. nih.gov
Computational Approaches to SAR Analysis
Computational chemistry plays a vital role in the SAR analysis of pyrazolo[1,5-a]pyrimidine derivatives, accelerating the design of new and more potent compounds.
Molecular Docking: This technique is widely used to predict how these compounds bind to the active site of a target protein. nih.govtandfonline.com By simulating the interaction between the ligand (the pyrazolo[1,5-a]pyrimidine derivative) and the protein (e.g., InhA or cyclin-dependent kinase 2), researchers can identify essential binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts. tandfonline.com This provides a rational basis for the observed biological activities and guides the design of new analogues with improved affinity.
Virtual Screening: As mentioned previously, pharmacophore models can be used to screen large databases for new hits. nih.govresearchgate.net This in silico approach is a cost-effective and efficient way to identify novel chemical scaffolds with the potential for desired biological activity. tandfonline.com
ADMET Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds. tandfonline.comresearchgate.net Evaluating these drug-like properties early in the research process helps to prioritize candidates that are more likely to succeed in later stages of drug development. tandfonline.com
SAR Insights for Specific Therapeutic Areas
The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework in the development of protein kinase inhibitors for cancer therapy. rsc.orgbenthamdirect.com SAR studies have revealed several key structural features for potent kinase inhibition.
Hinge-Binding Interaction: The pyrazolo[1,5-a]pyrimidine core often acts as a hinge-binder, a crucial interaction for ATP-competitive kinase inhibitors. nih.govrsc.org The N1 atom of the pyrazole (B372694) ring frequently forms a critical hydrogen bond with a backbone amide of a conserved amino acid in the hinge region of the kinase, such as Met592 in Tropomyosin receptor kinases (Trk). nih.govmdpi.com
Substituents for Potency and Selectivity: The potency and selectivity of these inhibitors are heavily modulated by substituents. A carboxamide group at the 3-position significantly enhances TrkA inhibition. nih.gov The addition of a morpholine (B109124) group can improve selectivity, while the incorporation of fluorine atoms can enhance interactions with other key residues like Asn655. nih.gov The length of linkers connecting substituents to the core is also crucial for maintaining optimal hydrogen bonding interactions within the kinase active site. nih.gov
The following table presents SAR data for macrocyclic pyrazolo[1,5-a]pyrimidine derivatives as TrkA inhibitors.
| Compound | Key Structural Feature | TrkA IC50 (nM) |
| 12 | Pyridine (B92270) ring attached to pyrrolidine | < 100 |
| 13 | Pyridinone ring attached to pyrrolidine | < 100 |
| Analog of 12/13 | Lacks carboxamide group | > 100 |
Data from a study by Andrews et al. (2011) showing the potent activity of compounds 12 and 13 and highlighting the significant enhancement in activity provided by the carboxamide group. mdpi.com
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activity. nih.goveijppr.com SAR studies in this area have identified specific structural requirements for enhanced potency against various pathogens.
Substituent Effects: The antimicrobial activity is highly dependent on the substitution pattern. For antitubercular activity against Mycobacterium tuberculosis, compounds bearing 3,4-difluoro or 3,4-dichloro substituents on a phenyl ring at the R² position showed favorable activity and reduced protein binding. acs.org In another study, a derivative containing a 4-bromophenyl moiety was identified as a potent RNA polymerase inhibitor, suggesting this group is crucial for its mechanism of action. nih.gov Generally, the presence of electron-withdrawing groups on aryl substituents can enhance antibacterial effects. nih.gov
Activity Spectrum: Different derivatives show varied activity against different microbes. Some N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamides show good activity against Escherichia coli and Salmonella enterica. researchgate.net Other studies have identified compounds with potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria. nih.govmdpi.com
The table below summarizes the antibacterial activity of selected pyrazolo[1,5-a]pyrimidine derivatives.
| Compound | R Group at position 7 | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 10e | 4-Methoxyphenyl | S. aureus | 6.25 |
| 10e | 4-Methoxyphenyl | B. subtilis | 12.5 |
| 10h | 4-Bromophenyl | S. aureus | 6.25 |
| 10h | 4-Bromophenyl | B. subtilis | 6.25 |
| 10i | 4-Nitrophenyl | E. coli | 6.25 |
| 10i | 4-Nitrophenyl | P. aeruginosa | 12.5 |
Data from a study on novel pyrazolo[1,5-a]pyrimidines, indicating that different aryl substituents at the 7-position confer potent activity against various bacterial strains. nih.gov
Antitubercular Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising framework in the development of novel antitubercular agents. acs.orgnih.gov High-throughput screening efforts have pinpointed derivatives of this heterocyclic system as potential leads for targeting Mycobacterium tuberculosis (Mtb). acs.orgnih.gov Subsequent structure-activity relationship (SAR) studies have been conducted to explore the key structural features necessary for potent antitubercular activity, leading to significant improvements in efficacy. acs.orgnih.gov
Initial screening identified a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative as a hit against Mtb H37Rv. acs.orgnih.gov This prompted the synthesis of a focused library of analogues to probe the pharmacophore. acs.orgnih.gov The core pyrazolo[1,5-a]pyrimidin-7(4H)-one structure was found to be a crucial element for the observed antitubercular effects. acs.org
SAR studies revealed that modifications at various positions of the pyrazolo[1,5-a]pyrimidine ring system have a profound impact on antimycobacterial potency. For instance, methylation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core, either at the oxygen (O-Me) or nitrogen (N-Me), resulted in a complete loss of activity. nih.gov This suggests that the tautomeric form of the scaffold is critical for its biological function.
Further investigations into the substitutions on the phenyl rings at different positions of the scaffold have provided valuable insights. The presence of aromatic rings at the R² and R³ positions was confirmed to be a requirement for antitubercular activity. acs.orgnih.gov The nature and position of substituents on these aromatic rings were found to modulate the activity.
For example, the removal of a methyl group at the R⁴ position was detrimental to the activity in some analogues, while in others, it led to a four-fold increase in potency. acs.orgnih.gov Specifically, an analogue with a des-methyl group at the R⁴ position showed enhanced potency. acs.orgnih.gov In contrast, the introduction of a bulky isopropyl group at the same position resulted in an inactive compound. acs.orgnih.gov One of the most potent compounds from a synthesized series demonstrated improved potency with MIC values of 2.73 μM in 7H9/ADC medium and 1.56 μM in 7H9/GCas medium. acs.orgnih.gov
The following tables summarize the structure-activity relationships of a series of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives against Mtb H37Rv.
Table 1: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
| Compound | R² | R³ | R⁴ | MIC (μM) in 7H9/ADC | MIC (μM) in 7H9/GCas |
| 1 | H | H | CH₃ | >100 | >100 |
| P19 | H | 4-F | CH₃ | 2.73 | 1.56 |
| P22 | H | H | H | >100 | >100 |
| P23 | H | H | i-Pr | >100 | >100 |
| P25 | 4-Cl | H | CH₃ | 12.5 | 6.25 |
| P26 | 4-Cl | H | H | 3.13 | 1.56 |
Data sourced from ACS Infectious Diseases. acs.org
Biological Activities and Mechanistic Studies of Pyrazolo 1,5 a Pyrimidine Derivatives
Modulation of Molecular Targets and Pathways
The biological activity of 7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine and its derivatives stems from their ability to interact with specific enzymes and receptors, thereby influencing cellular signaling cascades.
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) class have been identified as potent inhibitors of various enzymes, particularly protein kinases. These compounds can exert their inhibitory effects through different mechanisms. The planar, bicyclic nature of the pyrazolo[1,5-a]pyrimidine core allows it to function as an ATP-competitive inhibitor by binding to the ATP-binding pocket of kinases. This direct competition with ATP prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling.
In addition to active site binding, some pyrazolo[1,5-a]pyrimidine derivatives have been suggested to act as allosteric inhibitors. Allosteric inhibition involves binding to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. While the primary mechanism for many pyrazolo[1,5-a]pyrimidine-based kinase inhibitors is ATP competition, the potential for allosteric modulation adds to the complexity and therapeutic potential of this class of compounds.
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for its modification to achieve selective binding to various receptors. Research has shown that compounds with this core structure can be tailored to act as ligands for several receptor types. For instance, certain derivatives have been investigated as selective peripheral benzodiazepine (B76468) receptor ligands. nih.gov
Furthermore, the pyrazolo[1,5-a]pyrimidine nucleus has been explored for its potential as a corticotropin-releasing factor 1 (CRF1) receptor antagonist. nih.gov Antagonism of the CRF1 receptor is a therapeutic strategy for managing stress-related disorders. Studies on 3-phenylpyrazolo[1,5-a]pyrimidines have demonstrated their affinity for the human CRF-1 receptor, highlighting the potential for this chemical class in the development of novel central nervous system agents.
By targeting key enzymes and receptors, this compound and its analogs can significantly impact cellular pathways that are fundamental to disease processes.
Cell Proliferation: The inhibition of protein kinases, particularly cyclin-dependent kinases (CDKs), is a primary mechanism by which pyrazolo[1,5-a]pyrimidine derivatives modulate cell proliferation. nih.gov By arresting the cell cycle, these compounds can halt the uncontrolled division of cancer cells.
Apoptosis: The induction of apoptosis, or programmed cell death, is another important consequence of the biological activity of pyrazolo[1,5-a]pyrimidines. Inhibition of survival signaling pathways, often driven by kinases, can lead to the activation of apoptotic cascades in cancer cells. For example, the inhibition of CDK9 can lead to a reduction in the levels of anti-apoptotic proteins, thereby promoting cell death.
Inflammation: this compound has been noted for its anti-inflammatory properties. The inflammatory response is a complex process involving numerous signaling molecules and pathways. The ability of this compound to interfere with these pathways suggests its potential in treating inflammatory conditions.
Anticancer Therapeutic Potential and Mechanistic Insights
The structural framework of this compound is a valuable scaffold for the development of antitumor agents. Its anticancer effects are primarily mediated through the inhibition of protein kinases that are crucial for cancer cell growth and survival.
Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. The pyrazolo[1,5-a]pyrimidine core has been extensively utilized in the design of potent and selective protein kinase inhibitors. nih.gov
Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly effective framework for the development of CDK inhibitors. nih.govresearchgate.net These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of CDKs and preventing the phosphorylation of key substrates required for cell cycle progression. nih.gov
One notable example of a potent CDK inhibitor based on the pyrazolo[1,5-a]pyrimidine scaffold is the compound BS-194. This derivative has demonstrated high potency against several CDKs, including CDK1, CDK2, and CDK9. nih.gov Inhibition of these kinases leads to the suppression of the phosphorylation of their respective substrates, such as the retinoblastoma protein (Rb) and the C-terminal domain of RNA polymerase II. nih.gov This, in turn, results in the downregulation of cyclins A, D1, and E, and ultimately leads to cell cycle arrest in the S and G2/M phases. nih.gov
The inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against various CDKs highlights the therapeutic potential of this compound class in oncology. The table below summarizes the inhibitory concentrations (IC50) of the representative pyrazolo[1,5-a]pyrimidine derivative, BS-194, against a panel of CDKs.
| Kinase Target | IC50 (nmol/L) |
| CDK1 | 30 |
| CDK2 | 3 |
| CDK5 | 30 |
| CDK7 | 250 |
| CDK9 | 90 |
Data for the pyrazolo[1,5-a]pyrimidine derivative BS-194, a potent CDK inhibitor. nih.gov
Antiproliferative Efficacy in Cancer Cell Lines
Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated significant antiproliferative activity across a range of human cancer cell lines. nih.govnih.gov A novel series of pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides were identified as antiproliferative agents that are selective for p21-deficient cells. nih.gov
In one study, a library of novel pyrazolo[1,5-a]pyrimidines was screened for anticancer activity against the A2780 ovarian cancer cell line. byu.edu The most active compound, 3-(benzothiazol-2-yl)pyrazolo[1,5-a]pyrimidine (RD-I-53), exhibited an EC50 value of 0.9 μM. byu.edu Further screening of this compound via the NCI-60 panel revealed selective activity against MCF-7 and MDA-MB-468 breast cancer cell lines. byu.edu Similarly, other pyrimidine (B1678525) derivatives have shown cytotoxic activity against a panel of human cancer cell lines including MCF-7 (breast), A-549 (lung), and Colo-205 (colon). The introduction of a trifluoromethyl group into a related thiazolo[4,5-d]pyrimidine (B1250722) scaffold has also been explored as a strategy to improve bioavailability and anticancer activity. mdpi.com
| Compound/Derivative Class | Cell Line | Activity |
| 3-(benzothiazol-2-yl)pyrazolo[1,5-a]pyrimidine (RD-I-53) | A2780 (Ovarian) | EC50 = 0.9 μM |
| RD-I-53 | MCF-7 (Breast) | Selective Activity |
| RD-I-53 | MDA-MB-468 (Breast) | Selective Activity |
| Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides | p21-deficient cells | Selective Antiproliferative Agents |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) ntu.edu.sgthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | NCI-60 Panel | Most active among a synthesized series |
This table summarizes the antiproliferative efficacy of selected pyrazolo[1,5-a]pyrimidine derivatives and related compounds in various cancer cell lines.
Apoptosis Induction
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as inducers of apoptosis, a programmed cell death process crucial for eliminating cancerous cells. nih.gov Studies on specific derivatives have shown their ability to trigger apoptosis in cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231. nih.gov Mechanistic investigations reveal that these compounds can activate both the intrinsic and extrinsic apoptotic pathways. nih.gov The activation of these pathways is confirmed by the observed increases in the levels of key apoptotic markers, including p53, Bax, cytochrome-c, and caspases-3, -8, and -9, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.gov This pro-apoptotic activity underscores the potential of the pyrazolo[1,5-a]pyrimidine scaffold in the development of novel anticancer agents. nih.govnih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
The inhibition of tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients, is a critical strategy in cancer therapy. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. nih.gov Certain pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit VEGFR-2. Molecular docking studies have been employed to understand the binding interactions of these compounds within the active site of the VEGFR-2 enzyme. This inhibitory action on a crucial pathway for tumor growth and metastasis highlights another dimension of the anticancer potential of this class of compounds. nih.gov
Anti-inflammatory Properties and Mechanisms
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant anti-inflammatory properties. researchgate.net The mechanism of action for these effects is often linked to the inhibition of key inflammatory mediators. nih.gov Research has shown that these compounds can act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the synthesis of prostaglandins, key players in the inflammatory response. nih.govnih.gov Furthermore, some derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that modulates inflammatory pathways by degrading the second messenger cyclic AMP (cAMP). nih.gov By targeting these critical enzymes, pyrazolo[1,5-a]pyrimidine derivatives can effectively reduce the production of pro-inflammatory molecules. nih.govnih.gov
Antimicrobial and Antiviral Activities
The pyrazolo[1,5-a]pyrimidine core is associated with a broad spectrum of antimicrobial and antiviral activities. researchgate.net
Antimicrobial Activity: Research has confirmed the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against a range of pathogenic microbes. nih.govnih.gov Studies have shown activity against both Gram-positive and Gram-negative bacteria. Some derivatives have demonstrated notable antibacterial effects, with the 5,7-diaryl pyrazolo[1,5-a]pyrimidine derivatives showing that heterocyclic substituents like furan (B31954) or thiophene (B33073) can enhance inhibitory activity compared to aromatic aryl groups. mdpi.com In addition to direct antibacterial action, certain compounds have exhibited significant antibiofilm activity against strong biofilm-forming bacteria such as S. aureus and P. aeruginosa, suggesting a potential role in combating persistent and resistant infections. mdpi.com
Antiviral Activity: The antiviral potential of pyrazolo[1,5-a]pyrimidines has also been explored. researchgate.net A series of pyrazolopyridine derivatives, which share a similar structural framework, have shown potent activity against herpes simplex viruses, with some compounds exhibiting in vitro antiviral activity comparable to or better than acyclovir. nih.gov More recent studies have investigated pyrazolo[1,5-a]pyrimidine-based inhibitors for their activity against RNA viruses. biorxiv.org Specifically, certain compounds were tested in infection assays for SARS-CoV-2, Venezuelan Equine Encephalitis Virus (VEEV), and Dengue virus (DENV-2), demonstrating the broad antiviral potential of this scaffold. biorxiv.org
Antitubercular Activity and Mode of Action
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising starting point for the development of new antitubercular agents. researchgate.netnih.govacs.org High-throughput screening has identified compounds with this core structure that are active against Mycobacterium tuberculosis (M. tb). nih.govresearchgate.net Structure-activity relationship (SAR) studies have been conducted to optimize the antitubercular potency of these derivatives, leading to compounds with improved activity and low cytotoxicity. nih.govnih.gov
Mechanistic studies have revealed that the mode of action can vary among different derivatives. Some pyrazolo[1,5-a]pyrimidines function as potent inhibitors of mycobacterial ATP synthase. nih.gov In other cases, resistance to these compounds has been linked to mutations in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase, which promotes the metabolic breakdown of the compound. nih.govresearchgate.net This diversity in mechanisms highlights the scaffold's versatility in targeting M. tb. nih.govnih.gov
| Compound Class | Target/Mechanism | Key Findings | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Not related to cell-wall biosynthesis or iron uptake; resistance linked to FAD-dependent hydroxylase (Rv1751) | Demonstrated promising activity against M. tb within macrophages with low cytotoxicity. | nih.govacs.org |
| 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Inhibitors of mycobacterial ATP synthase | SAR studies identified analogues with potent inhibition of M. tb in culture. | nih.gov |
Antischistosomal Activity
Schistosomiasis is a parasitic disease caused by flatworms of the genus Schistosoma. Research into new treatments has included the evaluation of pyrazolo[1,5-a]pyrimidine derivatives. nih.govacs.org A study investigating various derivatives for their activity against Schistosoma mansoni found that several compounds exhibited a lethal effect on the worms in vitro. nih.gov The highest degree of activity was observed among 7-mercaptopyrazolo[1,5-a]pyrimidines, with some specific compounds proving lethal to the parasites at a concentration of 100 micrograms/mL after only one hour of exposure. nih.gov In contrast, the corresponding 7-hydroxypyrazolo[1,5-a]pyrimidines were found to be less active. nih.gov
Other Investigated Biological Activities
Beyond the activities previously detailed, the pyrazolo[1,5-a]pyrimidine scaffold is a versatile platform for targeting various enzymes, particularly kinases, which are pivotal in cell signaling and are often dysregulated in diseases like cancer.
Pim-1 Kinase Inhibition: Derivatives of pyrazolo[1,5-a]pyrimidine have been developed as potent and selective inhibitors of Pim-1 kinase, a protein that plays a role in abnormal cell growth and cancer. nih.gov Selected compounds demonstrated the ability to suppress the phosphorylation of downstream targets in cell-based assays, indicating their potential as therapeutic agents for cancers involving Pim-1 signaling. nih.gov
Cyclin-Dependent Kinase (CDK) Inhibition: The pyrazolo[1,5-a]pyrimidine structure is recognized as a purine (B94841) analogue and has been shown to be effective in inhibiting cyclin-dependent kinases (CDKs), especially CDK2. CDKs are crucial for regulating the cell cycle, and their inhibition can halt the proliferation of cancerous cells. Some novel derivatives have been developed as dual inhibitors of both CDK2 and tubulin polymerization, another key target in cancer therapy. nih.gov
| Target Kinase | Therapeutic Area | Key Finding | Reference |
|---|---|---|---|
| Pim-1 and Flt-3 | Oncology | Compounds exhibited nanomolar inhibitory activity. | nih.gov |
| CDK2 | Oncology | Derivatives showed potent anti-proliferative efficacy by blocking CDK activity. | |
| CDK2/Tubulin (Dual) | Oncology | Compounds arrested the cell cycle and induced apoptosis through dual inhibition. | nih.gov |
Psychopharmacological Activity
| Compound Name | Activity | Data |
| This compound | Psychopharmacological Activity | Data not available |
HMG-CoA Reductase Inhibition
The inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is a critical mechanism for lowering cholesterol. While some condensed pyridine (B92270) and pyrimidine analogs have been studied for their HMG-CoA reductase inhibitory activity, there is no specific data in the reviewed literature to suggest that this compound is an inhibitor of this enzyme. researchgate.net
| Compound Name | Activity | Data |
| This compound | HMG-CoA Reductase Inhibition | Data not available |
CRF1 Receptor Antagonism
Corticotropin-releasing factor 1 (CRF1) receptor antagonists are investigated for their potential in treating stress-related disorders. Several series of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as CRF1 receptor antagonists, with some compounds showing binding affinities in the nanomolar range. nih.govnih.gov These studies have led to the exploration of this chemical class for conditions like anxiety and depression. mdpi.com However, specific research identifying or quantifying the CRF1 receptor antagonism of this compound could not be found.
| Compound Name | Activity | Data |
| This compound | CRF1 Receptor Antagonism | Data not available |
Selective Peripheral Benzodiazepine Receptor Ligand Activity
The pyrazolo[1,5-a]pyrimidine nucleus is a known scaffold for the development of ligands for the peripheral benzodiazepine receptor (PBR), now more commonly known as the translocator protein (TSPO). A series of N,N-diethyl-(2-arylpyrazolo[1,5-a]pyrimidin-3-yl)acetamides have been synthesized and shown to be highly selective ligands for the PBR, with some derivatives exhibiting binding affinities in the low nanomolar range. unifi.itnih.gov These findings indicate the potential of the pyrazolo[1,5-a]pyrimidine scaffold in targeting the PBR/TSPO. However, specific studies on the binding affinity of this compound for this receptor have not been reported.
| Compound Name | Activity | Data |
| This compound | Selective Peripheral Benzodiazepine Receptor Ligand Activity | Data not available |
Carboxylesterase, Translocator Protein, and PDE10A Inhibition
There is no information available in the scientific literature to suggest that this compound has been investigated as an inhibitor of carboxylesterases .
Regarding the translocator protein (TSPO) , as mentioned in the previous section, acetamide (B32628) derivatives of the pyrazolo[1,5-a]pyrimidine scaffold are recognized as a class of high-affinity TSPO ligands. nih.govnih.gov These derivatives have been explored for their potential in imaging neuroinflammation and as therapeutic agents. nih.govnih.gov Despite the established relationship between the pyrazolo[1,5-a]pyrimidine core and TSPO binding, there is no specific data on the inhibitory or binding activity of this compound itself at the translocator protein.
Similarly, the pyrazolo[1,5-a]pyrimidine scaffold has been utilized in the discovery of potent inhibitors of phosphodiesterase 10A (PDE10A) , an enzyme relevant to the treatment of neuropsychiatric disorders. nih.gov However, the existing research focuses on specifically designed derivatives, and there is no published data on the PDE10A inhibitory activity of this compound.
| Compound Name | Activity | Data |
| This compound | Carboxylesterase Inhibition | Data not available |
| This compound | Translocator Protein Inhibition | Data not available |
| This compound | PDE10A Inhibition | Data not available |
Computational Chemistry and Cheminformatics in Pyrazolo 1,5 a Pyrimidine Research
Molecular Docking Simulations for Target Identification and Binding Mode Analysis
Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine and its analogues, docking simulations are crucial for identifying potential biological targets and elucidating the specific molecular interactions that govern their activity.
Researchers have extensively used molecular docking to study how pyrazolo[1,5-a]pyrimidine (B1248293) derivatives interact with various protein targets. For instance, docking studies have been performed to understand the binding mechanism of derivatives against enzymes like cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy. These simulations can reveal critical hydrogen bonds, hydrophobic interactions, and other non-covalent contacts between the ligand and the active site residues of the enzyme. nih.gov
In one study, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold were docked into the active site of the PI3Kδ protein to understand their binding similarity to known inhibitors. nih.gov Another investigation used docking to examine the binding modes of novel pyrazolo[1,5-a]pyrimidines within the active site of the DNA gyrase enzyme, a target for antimicrobial agents. johnshopkins.edu Such studies are instrumental in explaining the structure-activity relationships (SAR) observed in biological assays and provide a rational basis for designing more potent and selective inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold itself has been shown to interact with the hinge region of many kinase enzymes, a crucial interaction for inhibitory activity. researchgate.net
Table 1: Examples of Molecular Docking Targets for Pyrazolo[1,5-a]pyrimidine Derivatives
| Target Protein/Enzyme | Therapeutic Area | Key Findings from Docking |
| Cyclin-Dependent Kinase 2 (CDK2) | Oncology | Investigation of binding modes to understand cytotoxic activity. |
| PI3Kδ | Oncology / Immunology | Analysis of binding in the hinge region, mimicking known inhibitors. nih.gov |
| DNA Gyrase | Infectious Disease | Prediction of binding interactions for potential antimicrobial agents. johnshopkins.edu |
| InhA (Enoyl-ACP reductase) | Infectious Disease | Identification of binding modes for novel anti-tubercular agents. nih.gov |
Virtual Screening and Library Design for Novel Candidates
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach allows researchers to prioritize a smaller number of promising candidates for synthesis and biological testing, saving significant time and resources. The this compound scaffold serves as a valuable starting point for the design of such libraries.
A notable application of this technique involved a pharmacophore-based virtual screening to identify new inhibitors of InhA, an essential enzyme in the life cycle of Mycobacterium tuberculosis. nih.gov In this study, a pharmacophore model was generated from known inhibitors and then used to screen large compound databases like ZINC and Minibridge to find novel molecules with the desired structural features. nih.gov This process led to the identification and subsequent design of new pyrazolo[1,5-a]pyrimidine analogues with potent anti-tubercular activity. nih.gov
Similarly, a high-throughput virtual screening (HTVS) based on a homology model of the Aryl Hydrocarbon Receptor (AHR) was conducted to discover novel antagonists. rsc.org This screening identified a pyrazolo[1,5-a]pyrimidine-based compound that was subsequently optimized into a potent AHR antagonist. rsc.org These examples highlight how virtual screening can successfully identify novel hits from vast chemical spaces, which can then be chemically elaborated from precursors like this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted.
Several QSAR studies have been performed on series of pyrazolo[1,5-a]pyrimidine derivatives to understand the structural requirements for various biological activities, including anticancer and antileishmanial effects. ijarbs.comijpsonline.com These models typically use a range of molecular descriptors, which quantify different physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics.
For example, a QSAR study on pyrazolo[1,5-a]pyrimidines as CHK1 kinase inhibitors revealed the importance of electrostatic potential charges at specific atoms for inhibitory activity. ijarbs.com Another study on Pim-1/2 kinase inhibitors found that specific substituents at different positions on the pyrazolo[1,5-a]pyrimidine core were favorable for activity. For antileishmanial pyrazolo[1,5-a]pyrimidine analogues, QSAR models suggested a significant role for the hydrophobicity and polarity of substituents. ijpsonline.com These predictive insights are invaluable for guiding the rational design of new derivatives with enhanced potency.
Electronic Structure Calculations (e.g., DFT, TD-DFT) for Reactivity and Interaction Analysis
Electronic structure calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of molecules. These calculations provide detailed information about a molecule's geometry, electronic distribution, and orbital energies, which are fundamental to its reactivity and ability to engage in intermolecular interactions.
For the pyrazolo[1,5-a]pyrimidine scaffold, DFT calculations have been used to analyze its dipolar nature, which is crucial for its photophysical properties and reactivity. mdpi.com Studies have investigated the equilibrium geometry and calculated quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Furthermore, DFT has been employed to calculate Mulliken atomic charges, which describe the electron distribution across the molecule and help identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net This information is in agreement with experimental findings on the reactivity of the scaffold and provides a theoretical foundation for understanding its chemical behavior and interaction patterns within a biological target's active site. nih.govencyclopedia.pub
In silico Prediction of Biological Activity and ADME Properties
For various series of pyrazolo[1,5-a]pyrimidine derivatives, in silico ADMET (ADME and Toxicity) studies have been conducted to assess their drug-likeness. johnshopkins.edunih.govajol.info These studies predict a range of critical properties, as summarized in the table below.
Table 2: Predicted ADME and Physicochemical Properties for Pyrazolo[1,5-a]pyrimidine Derivatives
| Property Class | Predicted Parameter | Significance in Drug Design |
| Physicochemical | Adherence to Lipinski's Rule of Five | Predicts oral bioavailability and drug-likeness. nih.govresearchgate.net |
| Absorption | Gastrointestinal (GI) Absorption | Estimates the extent to which a drug is absorbed from the gut. nih.govresearchgate.net |
| Metabolism | Cytochrome P450 (CYP) Isoform Inhibition | Predicts potential for drug-drug interactions. nih.govresearchgate.net |
| Toxicity | Carcinogenicity | Early-stage flag for potential long-term toxicity. nih.govresearchgate.net |
| Toxicity | hERG Inhibition | Assesses risk of cardiac toxicity. nih.govresearchgate.net |
These in silico predictions are vital for identifying potential liabilities early in the design cycle. For instance, studies on pyrazolo[1,5-a]pyrimidines have confirmed that many proposed structures fall within the acceptable ranges set by Lipinski's rule of five and are predicted to have high gastrointestinal absorption. nih.govresearchgate.net Such computational evaluations help prioritize compounds with favorable ADME profiles for further development, increasing the likelihood of success in later preclinical and clinical stages.
Q & A
Q. What are the optimal synthetic routes for preparing 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine, and how can purity be ensured?
The compound is typically synthesized via chlorination of its hydroxy precursor. A validated method involves refluxing 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine with phosphorus oxychloride (POCl₃) and triethylamine in 1,4-dioxane under argon for 3 hours . Post-reaction, the mixture is neutralized with NaHCO₃, extracted with CH₂Cl₂, and purified via silica gel chromatography (petroleum ether/ethyl acetate, 9:1 v/v). Recrystallization from cyclohexane/CH₂Cl₂ (1:1 v/v) yields colorless crystals. Purity is confirmed by NMR, mass spectrometry, and X-ray crystallography .
Q. How is the molecular structure of this compound characterized?
Single-crystal X-ray diffraction reveals a nearly coplanar fused pyrazole-pyrimidine ring system, with a dihedral angle of 0.8° between the two rings. The phenyl substituent lies at a 9.06° angle relative to the fused core, minimizing steric hindrance . Key bond lengths (e.g., C–Cl = 1.73 Å) and angles align with density functional theory (DFT) calculations, ensuring structural fidelity .
Q. What safety protocols are critical during experimental handling?
Due to the compound’s reactivity and potential toxicity:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid skin contact; chlorinated intermediates may release HCl upon hydrolysis .
- Dispose of waste via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can functionalization at the 7-position enhance biological activity?
The 7-chloro group is a versatile site for nucleophilic substitution. Coupling with aryl amines (e.g., 3-picolylamine) in acetonitrile under reflux yields 7-arylaminopyrazolo[1,5-a]pyrimidines, which exhibit antimalarial activity (IC₅₀ = 0.16 mM for β-naphthyl derivatives) . For anti-tumor applications, substituting chlorine with carboxamide groups (e.g., using enaminones in pyridine) improves kinase inhibition .
Q. How do crystallographic data resolve contradictions in reported bioactivity?
Structural analyses clarify how substituents modulate receptor binding. For example:
- Coplanarity of the fused ring system enhances π-π stacking with benzodiazepine receptors .
- A trifluoromethyl group at the 7-position increases metabolic stability and selectivity for KDR kinase inhibitors .
Comparative X-ray studies of derivatives (e.g., 7-(trifluoromethyl) vs. 7-chloro) can rationalize discrepancies in IC₅₀ values .
Q. What strategies mitigate low yields in multi-step syntheses?
- Optimize reaction conditions : Use microwave-assisted synthesis to reduce reaction times for cyclization steps .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for intermediates like 7-hydroxypyrazolo[1,5-a]pyrimidines, improving yields to 70% .
- Monitor intermediates : Validate each step via HPLC or TLC to identify side reactions early .
Q. How can computational methods guide the design of pyrazolo[1,5-a]pyrimidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
